(2S)-2-(Fmoc-amino)tetradecanoic acid (2S)-2-(Fmoc-amino)tetradecanoic acid
Brand Name: Vulcanchem
CAS No.: 478706-50-2
VCID: VC11697611
InChI: InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1
SMILES: CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C29H39NO4
Molecular Weight: 465.6 g/mol

(2S)-2-(Fmoc-amino)tetradecanoic acid

CAS No.: 478706-50-2

Cat. No.: VC11697611

Molecular Formula: C29H39NO4

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(Fmoc-amino)tetradecanoic acid - 478706-50-2

Specification

CAS No. 478706-50-2
Molecular Formula C29H39NO4
Molecular Weight 465.6 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid
Standard InChI InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1
Standard InChI Key IVGHFZFNWWDVLX-MHZLTWQESA-N
Isomeric SMILES CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2S)-2-(Fmoc-amino)tetradecanoic acid features a 14-carbon tetradecanoic acid chain with an Fmoc-protected amino group at the second carbon. The stereochemistry at the α-carbon is designated as (2S), ensuring chiral specificity in peptide sequences . The Fmoc group (C15H10O2\text{C}_{15}\text{H}_{10}\text{O}_{2}) provides temporary protection during SPPS, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in dimethylformamide) .

Table 1: Physicochemical Properties of (2S)-2-(Fmoc-amino)tetradecanoic Acid

PropertyValueSource
Molecular FormulaC29H39NO4\text{C}_{29}\text{H}_{39}\text{NO}_{4}PubChem
Molecular Weight465.6 g/molPubChem
CAS Number478706-50-2Ambeed
IUPAC Name(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}tetradecanoic acidPubChem
SynonymsFmoc-L-2Ated-OH, Fmoc-Ated(2)-OHPubChem

Stereochemical Considerations

The (2S) configuration ensures compatibility with natural L-amino acids in peptide chains, minimizing steric clashes during chain elongation . The extended alkyl chain (14 carbons) introduces significant hydrophobicity, which can influence peptide folding and interactions with lipid bilayers.

Synthesis and Characterization

Solid-Phase Synthesis Using 2-CTC Resin

A validated protocol for Fmoc-protected amino acids involves 2-chlorotrityl chloride (2-CTC) resin as a temporary carboxyl-protecting group . While this method was demonstrated for Fmoc-Thr(tBu)-OH and Fmoc-βAla-OH, analogous steps apply to (2S)-2-(Fmoc-amino)tetradecanoic acid:

  • Resin Loading: The carboxyl group of the amino acid is anchored to the 2-CTC resin via esterification.

  • Fmoc Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the α-amino group .

  • N-Alkylation: Methylation using dimethyl sulfate or methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) introduces the methyl group at the α-amino position .

  • Cleavage: Mild acidic conditions (1% trifluoroacetic acid) release the final product while preserving side-chain protections .

Methylating AgentYield (%)Purity (%)
Dimethyl Sulfate9298
Methyl Iodide8897

Adapted from PMC study on Fmoc-N-Me-AA-OH synthesis

Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC): Confirms >95% purity post-synthesis .

  • Mass Spectrometry: ESI-MS validates the molecular ion peak at m/z 466.6 [M+H]⁺ .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra confirm the absence of racemization, with distinct signals for the Fmoc aromatic protons (δ 7.2–7.8 ppm) and alkyl chain methylenes (δ 1.2–1.6 ppm) .

Applications in Peptide Engineering

Enhancing Peptide Hydrophobicity

The tetradecanoic acid moiety confers lipid-like properties, facilitating peptide insertion into cellular membranes. This is critical for antimicrobial peptides (AMPs) and signal transduction modulators.

Fmoc-Based SPPS Compatibility

The Fmoc group’s orthogonality allows seamless integration into automated SPPS workflows. Its removal under mild conditions prevents side-chain deprotection, enabling synthesis of peptides exceeding 50 residues .

Table 3: Comparative Performance in SPPS

ParameterFmoc StrategyBoc Strategy
Deprotection ConditionsMild (piperidine)Harsh (TFA)
Side-Chain StabilityHighModerate
ScalabilityExcellentLimited

Data synthesized from PMC and PubChem

Drug Delivery Systems

Conjugation of (2S)-2-(Fmoc-amino)tetradecanoic acid to therapeutic peptides enhances serum stability by reducing protease susceptibility. For example, lipidated insulin analogs show prolonged circulation half-lives in preclinical models.

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